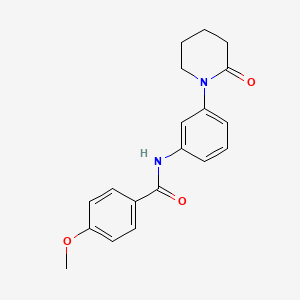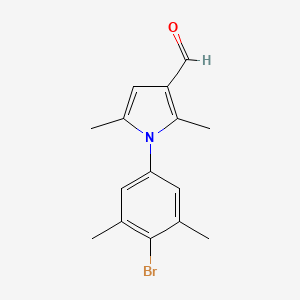
1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (BDDP) is a synthetic organic compound belonging to the class of pyrroles. It is a colorless solid with a molecular weight of 244.2 g/mol and a melting point of 128-130°C. BDDP has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns in Derivatives of 2,4-Dimethylpyrrole
The study by Senge & Smith (2005) examines the crystal and molecular structures of six derivatives of 2,4-dimethylpyrrole, highlighting the significance of hydrogen-bonding patterns in determining molecular assembly and interaction. This research provides insight into the fundamental chemical interactions that could be relevant for the compound of interest, especially in understanding its potential for forming specific molecular structures through hydrogen bonding (Senge & Smith, 2005).
Reactions of Pyrroles with Carbon Monoxide and Ethanol
Treibs & Wilhelm's research from 1979 explores the reactions of 2,4-dimethylpyrrole with carbon monoxide and ethanol, leading to various pyrrole derivatives, including 3,5-dimethyl-2-pyrrolecarbaldehyde. This study illustrates the synthetic versatility of pyrrole derivatives in organic synthesis and their potential applications in creating novel chemical entities (Treibs & Wilhelm, 1979).
Sterically Hindered N-Aryl Pyrroles
Vorkapić-Furač et al. (1989) discuss the synthesis of novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and their properties, including barriers to racemization and chromatographic separation of enantiomers. This research is pertinent for understanding the structural and stereochemical considerations in the design and application of pyrrole derivatives in medicinal chemistry and materials science (Vorkapić-Furač et al., 1989).
Synthesis of Thieno-Pyrroles
Hawkins et al. (1994) describe the synthesis of thieno-pyrroles starting from thiophene, including steps involving the formation of carbaldehydes. This study underscores the applicability of pyrrole derivatives in heterocyclic chemistry, particularly in synthesizing compounds with potential electronic and optical properties (Hawkins et al., 1994).
Lithiation of Pyrrole Derivatives
Muchowski & Hess (1988) discuss the use of a dimer of 3-bromo-6-dimethylamino-1-azafulvene as a precursor for the synthesis of pyrrole-2-carboxaldehydes. This work highlights the synthetic methodologies for functionalizing pyrrole derivatives, which could be applicable to the compound of interest for modifying its properties or reactivity (Muchowski & Hess, 1988).
Eigenschaften
IUPAC Name |
1-(4-bromo-3,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-9-5-14(6-10(2)15(9)16)17-11(3)7-13(8-18)12(17)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVUDSNMJATFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N2C(=CC(=C2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)
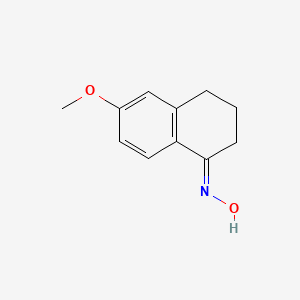
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)
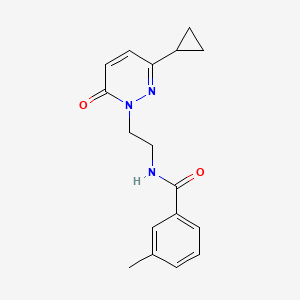
![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)
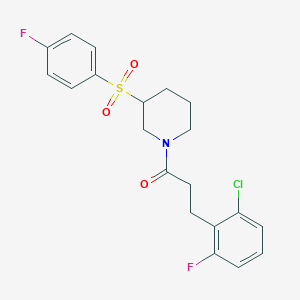
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)

![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)

![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)
![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)
